molecular formula C13H16N2 B7893659 N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine

N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine

Cat. No.: B7893659
M. Wt: 200.28 g/mol
InChI Key: VFIPYXCULAREOC-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are prevalent in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine typically involves the reaction of 1-methylindole with cyclopropanamine under specific conditions. One common method includes the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a base such as triethylamine. The reaction is carried out under reflux in a solvent mixture of toluene and acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the indole ring or the cyclopropanamine group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can lead to various hydrogenated indole compounds.

Scientific Research Applications

N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The cyclopropanamine group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-indol-3-yl)methyl]cyclopropanamine
  • N-[(1-methyl-1H-indol-2-yl)methyl]cyclopropanamine
  • N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine

Uniqueness

N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine is unique due to the specific position of the methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

N-[(1-methylindol-4-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-15-8-7-12-10(3-2-4-13(12)15)9-14-11-5-6-11/h2-4,7-8,11,14H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIPYXCULAREOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)CNC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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